molecular formula C15H15N5 B5783654 4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5783654
M. Wt: 265.31 g/mol
InChI Key: BGVPIQXWEKUXPK-UHFFFAOYSA-N
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Description

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core substituted with dimethyl groups and a pyrimidinylamine moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Substitution Reactions:

    Coupling with Pyrimidinylamine: The final step involves the coupling of the dimethylquinazoline intermediate with 4-methylpyrimidin-2-amine under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like halides, thiols, and amines, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethylquinazoline: Lacks the pyrimidinylamine moiety, resulting in different biological activities.

    N-(4-methylpyrimidin-2-yl)quinazolin-2-amine: Lacks the dimethyl groups, which may affect its binding affinity and specificity.

    2-amino-4,6-dimethylpyrimidine: Contains a pyrimidine core but lacks the quinazoline structure, leading to different chemical properties.

Uniqueness

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to the presence of both dimethylquinazoline and pyrimidinylamine moieties, which contribute to its distinct chemical reactivity and biological activities. This combination allows for versatile applications in various scientific and industrial fields.

Biological Activity

Overview

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has gained attention for its potential therapeutic applications, particularly in oncology and enzyme inhibition. The unique structure of this compound, which includes both dimethyl groups and a pyrimidinylamine moiety, contributes to its distinct biological properties.

The compound has the following IUPAC name and characteristics:

PropertyDetails
IUPAC Name This compound
Molecular Formula C15H15N5
Molecular Weight 269.31 g/mol
InChI Key InChI=1S/C15H15N5/c1-9-4-5-12-11(3)18-15(19-13(12)8-9)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It has been shown to interact specifically with various kinases, inhibiting their activity and thereby affecting multiple cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), K562 (chronic myeloid leukemia), and CFPAC (pancreatic cancer). The compound's mechanism involves inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study:
In a comparative study involving different quinazoline derivatives, this compound showed an IC50 value of 32.21 µM against the AGS gastric cancer cell line, indicating potent cytotoxicity compared to other derivatives tested .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains. Studies report that it demonstrates moderate to strong inhibition against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis5.64 µM
Staphylococcus aureus8.33 µM
Escherichia coli13.40 µM
Pseudomonas aeruginosa11.29 µM

These findings suggest that the compound could be explored further as a potential antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It has shown promising results as a selective inhibitor of certain kinases associated with tumor growth.

Structure–Activity Relationship (SAR)

The presence of both the dimethyl groups and the pyrimidinylamine moiety is crucial for the biological activity of this compound. Comparative analysis with similar compounds reveals that modifications to either group significantly alter the binding affinity and biological efficacy.

Compound ComparisonKey DifferencesBiological Activity
4,7-dimethylquinazolineLacks pyrimidinylamineReduced anticancer activity
N-(4-methylpyrimidin-2-yl)quinazolin-2-amineLacks dimethyl groupsLower binding affinity

Properties

IUPAC Name

4,7-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-4-5-12-11(3)18-15(19-13(12)8-9)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVPIQXWEKUXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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